5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoxaline ring system with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-nitroaniline and trifluoroacetic acid.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinoxaline ring. This can be achieved through various methods, including condensation reactions.
Reduction: The nitro group is reduced to an amine, which then undergoes further reactions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring or the trifluoromethyl group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound without the trifluoromethyl group.
6-(Trifluoromethyl)quinoxaline: A similar compound with the trifluoromethyl group at a different position.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline without the trifluoromethyl group.
Uniqueness
5-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the trifluoromethyl group at the 5-position, which significantly alters its chemical and biological properties
Properties
Molecular Formula |
C9H7F3N2O |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-2-1-3-6-8(5)13-4-7(15)14-6/h1-3,13H,4H2,(H,14,15) |
InChI Key |
YEARADYNYCHQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2N1)C(F)(F)F |
Origin of Product |
United States |
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